molecular formula C11H17NO2S B484866 N-(pentan-2-yl)benzenesulfonamide CAS No. 67723-08-4

N-(pentan-2-yl)benzenesulfonamide

Cat. No.: B484866
CAS No.: 67723-08-4
M. Wt: 227.33g/mol
InChI Key: JZRHVCORTRGUJJ-UHFFFAOYSA-N
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Description

N-(Pentan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a pentan-2-ylamine moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The pentan-2-yl substituent introduces a branched alkyl chain, which may influence solubility, lipophilicity, and steric interactions compared to linear or aromatic substituents.

Properties

CAS No.

67723-08-4

Molecular Formula

C11H17NO2S

Molecular Weight

227.33g/mol

IUPAC Name

N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-3-7-10(2)12-15(13,14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3

InChI Key

JZRHVCORTRGUJJ-UHFFFAOYSA-N

SMILES

CCCC(C)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key physicochemical properties (melting point, yield, solubility) and structural features of N-(pentan-2-yl)benzenesulfonamide and related compounds are compared below:

Compound Name (Source) Substituents Melting Point (°C) Yield (%) Physical State Key Functional Groups
This compound Pentan-2-yl (branched alkyl) Not reported Not reported Likely solid Sulfonamide (S=O at ~1335 cm⁻¹)
CS1 () 7-Chloroquinolin-4-yl, 5-(diethylamino)pentan-2-yl 47–48 19 Solid Sulfonamide, quinoline, tertiary amine
T0901317 () Trifluoroethyl, trifluoromethyl-hydroxy-trifluoromethyl-ethyl-phenyl Not reported Not reported Likely oil/liquid Sulfonamide, trifluoromethyl groups
Compound 2a () Tetramethylpiperidinyloxy, phenylsulfonyl Oil Not reported Oil Sulfonamide, nitroxide radical
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide () Benzyl, 2-methoxyphenyl Not reported Not reported Solid Sulfonamide, methoxy, benzyl

Key Observations:

  • Branching vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., benzyl in ) increase molecular rigidity, whereas aliphatic groups (e.g., pentan-2-yl) offer conformational flexibility .
  • Fluorinated Derivatives: Trifluoromethyl groups () significantly increase electronegativity and metabolic stability, making T0901317 a potent LXR agonist (EC50 ~300 nM) .

Pharmacokinetic Predictions

SwissADME predictions () for CS1 suggest moderate lipophilicity (LogP ~3.5) and blood-brain barrier permeability, which may differ for this compound due to its simpler structure .

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